An In-depth Technical Guide to 2-Chloro-5-(fluoromethoxy)pyridine: Properties, and Comparative Analysis with 2-Chloro-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2-Chloro-5-(fluoromethoxy)pyridine: Properties, and Comparative Analysis with 2-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information for 2-Chloro-5-(fluoromethoxy)pyridine, a halogenated pyridine derivative of potential interest in medicinal and materials chemistry. Due to the limited publicly available experimental data on this specific compound, this guide also presents a detailed comparative analysis with the closely related and well-documented analogue, 2-Chloro-5-(trifluoromethyl)pyridine. This comparative approach aims to offer valuable insights into the potential properties, synthesis, and applications of 2-Chloro-5-(fluoromethoxy)pyridine, while maintaining strict scientific accuracy by clearly delineating the data for each distinct compound.
Introduction to 2-Chloro-5-(fluoromethoxy)pyridine
2-Chloro-5-(fluoromethoxy)pyridine is a substituted pyridine with a chlorine atom at the 2-position and a fluoromethoxy group at the 5-position. Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of fluorine-containing substituents can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The fluoromethoxy group (-OCH₂F) is of particular interest as a bioisostere for other functional groups, offering a unique combination of electronic and steric properties.
Physicochemical Properties of 2-Chloro-5-(fluoromethoxy)pyridine
| Property | Value | Source |
| CAS Number | 2173357-15-6 | [3] |
| Molecular Formula | C₆H₅ClFNO | [4] |
| Molecular Weight | 161.56 g/mol | Calculated |
| Monoisotopic Mass | 161.00436 Da | [4] |
Chemical Structure:
Caption: Chemical structure of 2-Chloro-5-(fluoromethoxy)pyridine.
Synthesis and Reactivity of 2-Chloro-5-(fluoromethoxy)pyridine: An Overview
As of the date of this guide, specific, peer-reviewed synthesis protocols for 2-Chloro-5-(fluoromethoxy)pyridine have not been prominently reported. It is plausible that its synthesis would involve the introduction of the fluoromethoxy group onto a pre-functionalized pyridine ring.
Spectroscopic Data of 2-Chloro-5-(fluoromethoxy)pyridine: A Note on Data Scarcity
Detailed experimental spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, for 2-Chloro-5-(fluoromethoxy)pyridine are not currently available in the public domain. For researchers seeking to characterize this compound, a comprehensive review of NMR spectral data for various fluorinated pyridines can provide a valuable reference for predicting chemical shifts and coupling constants.[5]
A Comparative Analysis with 2-Chloro-5-(trifluoromethyl)pyridine
Given the limited specific data for 2-Chloro-5-(fluoromethoxy)pyridine, an in-depth examination of its close structural analogue, 2-Chloro-5-(trifluoromethyl)pyridine, can provide valuable context and predictive insights for researchers.
It is imperative to note that the following information pertains to 2-Chloro-5-(trifluoromethyl)pyridine (CAS Number: 52334-81-3) and should not be attributed to 2-Chloro-5-(fluoromethoxy)pyridine.
Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 52334-81-3 | [6][7] |
| Molecular Formula | C₆H₃ClF₃N | [6][7] |
| Molecular Weight | 181.54 g/mol | [7][8] |
| Melting Point | 32-34 °C | [6][7] |
| Boiling Point | 139-141 °C | [6] |
| Density | 1.417 g/mL at 25 °C | [7] |
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Several synthetic routes for 2-Chloro-5-(trifluoromethyl)pyridine have been reported, often starting from 3-methylpyridine (3-picoline). A common strategy involves the chlorination of the pyridine ring and the subsequent trifluoromethylation of the methyl group.
A Representative Synthetic Pathway:
Caption: A generalized synthetic route to 2-Chloro-5-(trifluoromethyl)pyridine.
One patented method describes the synthesis starting from 3-methylpyridine, which undergoes N-oxidation, followed by chlorination with benzoyl chloride to yield 2-chloro-5-methylpyridine.[9] This intermediate is then subjected to further chlorination with chlorine gas to produce 2-chloro-5-(trichloromethyl)pyridine. The final step involves fluorination, for instance, using anhydrous potassium fluoride with a phase transfer catalyst, to yield the desired 2-Chloro-5-(trifluoromethyl)pyridine.[9]
Applications of 2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine is a significant intermediate in the production of various agrochemicals and pharmaceuticals.[6][9] It serves as a key building block for:
-
Herbicides: Such as fluazifop.[6]
-
Insecticides: Including those in the neonicotinoid class.
-
Fungicides: For example, fluazinam.[6]
Its utility stems from the unique properties imparted by the trifluoromethyl group, which can enhance the biological activity and metabolic stability of the final products.
Spectroscopic Data for 2-Chloro-5-(trifluoromethyl)pyridine
¹H NMR (Proton NMR):
The ¹H NMR spectrum of 2-Chloro-5-(trifluoromethyl)pyridine would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. A representative dataset shows signals at approximately 8.69 ppm, 7.90 ppm, and 7.50 ppm.[8]
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will show six signals, one for each carbon atom. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Safety and Handling
2-Chloro-5-(fluoromethoxy)pyridine
Based on available data, 2-Chloro-5-(fluoromethoxy)pyridine is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).[3]
-
Skin Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage: Category 1 (Causes serious eye damage).[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
2-Chloro-5-(trifluoromethyl)pyridine (for comparative purposes)
This compound is also classified as a hazardous substance, with similar, though not identical, hazard statements. It is harmful if swallowed or inhaled and causes damage to organs through prolonged or repeated exposure.[10] It is also a combustible liquid.[10]
Conclusion
2-Chloro-5-(fluoromethoxy)pyridine is a fluorinated pyridine derivative with potential applications in various fields of chemical research. While its fundamental physicochemical properties are known, there is a notable absence of detailed experimental data in the public domain regarding its synthesis, reactivity, and specific applications. This guide has provided the available information and has drawn a comparative analysis with the well-characterized analogue, 2-Chloro-5-(trifluoromethyl)pyridine, to offer a predictive framework for researchers. It is crucial for scientists working with 2-Chloro-5-(fluoromethoxy)pyridine to conduct thorough characterization and safety assessments.
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